

Comparative Analysis of Roseoflavin's Efficacy Across Diverse Bacterial Strains

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Compound of Interest				
Compound Name:	Roseoflavin			
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This guide provides a comprehensive comparative analysis of the antibacterial effects of **roseoflavin** on various bacterial strains. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of **roseoflavin** as an antimicrobial agent.

Introduction to Roseoflavin

Roseoflavin is a natural analog of riboflavin (vitamin B2) produced by Streptomyces davawensis. It exhibits antimicrobial properties primarily against Gram-positive bacteria, although its efficacy against some Gram-negative species has also been noted. Its mechanism of action involves the inhibition of essential metabolic pathways by acting as an antimetabolite. Inside the bacterial cell, **roseoflavin** is converted into its active forms, **roseoflavin** mononucleotide (RoFMN) and **roseoflavin** adenine dinucleotide (RoFAD).[1][2][3][4] These molecules can then interfere with the function of flavoproteins and FMN riboswitches, which are crucial for the regulation of riboflavin biosynthesis and transport.[5][6][7][8][9]

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of **roseoflavin** is commonly quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of **roseoflavin** against a selection of bacterial strains as reported in various studies.



Bacterial Strain	Gram Staining	MIC (μg/mL)	Noteworthy Remarks
Bacillus subtilis	Positive	1.6[10]	A common model organism for studying Gram-positive bacteria.
Staphylococcus aureus	Positive	Not specified, but effective	Roseoflavin is effective against S. aureus, including methicillin-resistant strains (MRSA).[3][11]
Listeria monocytogenes	Positive	Not specified, but effective	Roseoflavin inhibits the growth of this foodborne pathogen. [8][11][12]
Escherichia coli	Negative	>50[13]	Naturally resistant due to the lack of a flavin uptake system.[13]
E. coli (with RibM transporter)	Negative	2[13]	Genetically modified to express a riboflavin transporter, rendering it sensitive to roseoflavin.[13]

Experimental Protocols

The determination of MIC values is a critical step in assessing the potency of an antimicrobial agent. The broth microdilution method is a standard and widely used technique for this purpose.[14][15]

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of **roseoflavin** against a bacterial strain.



Preparation of Materials:

- Sterile 96-well microtiter plates.[16]
- Appropriate sterile broth medium for the test bacterium (e.g., Mueller-Hinton Broth).
- A stock solution of roseoflavin of known concentration.
- A standardized inoculum of the test bacterium (typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the wells).[17]

Serial Dilution of Roseoflavin:

- Dispense 100 μL of sterile broth into all wells of a microtiter plate.[16]
- Add 100 μL of the **roseoflavin** stock solution (at twice the highest desired concentration) to the first column of wells.[16]
- Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.[16]

Inoculation:

 Add a standardized volume of the bacterial inoculum to each well (except for a sterility control well). This will bring the final volume in each well to 200 μL and dilute the roseoflavin to its final test concentration.

Incubation:

Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 16-20 hours.[14]

• Interpretation of Results:

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.



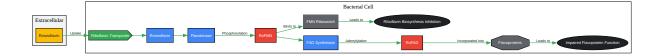
• The MIC is the lowest concentration of **roseoflavin** at which no visible growth is observed. [14][15]

Visualizing Mechanisms and Workflows

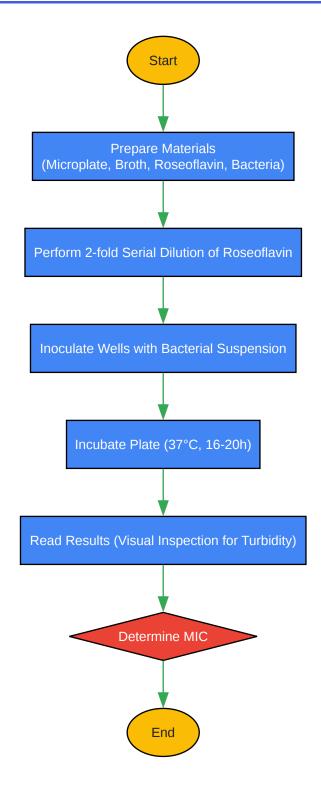
Mechanism of Action of Roseoflavin

Roseoflavin's antibacterial activity stems from its ability to disrupt flavin-dependent processes within the bacterial cell. The following diagram illustrates this pathway.









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